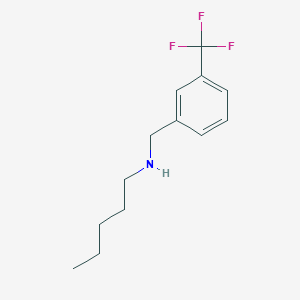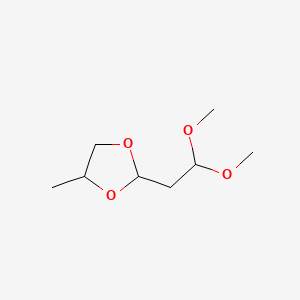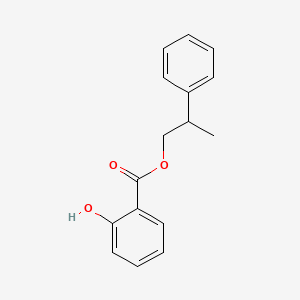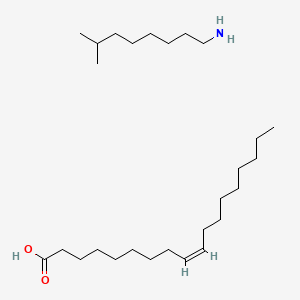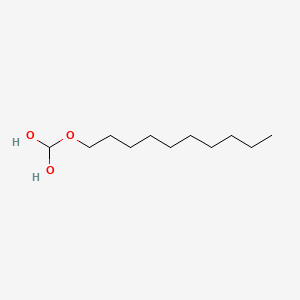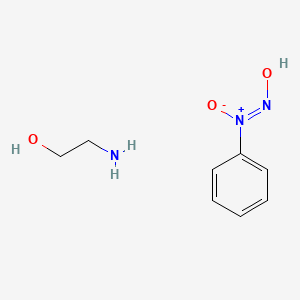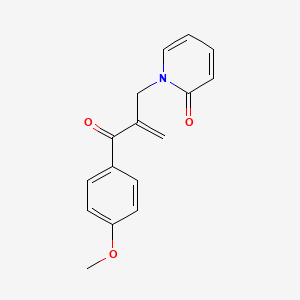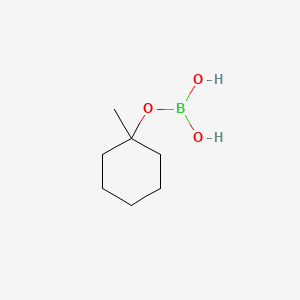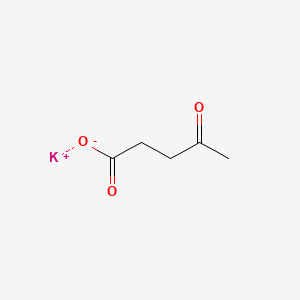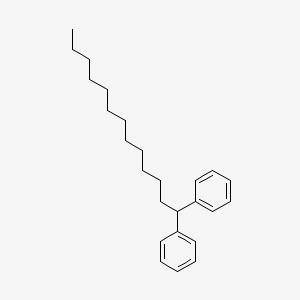
Diphenyltridecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyltridecane typically involves the reaction of tridecane with phenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where tridecane reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the successful attachment of phenyl groups to the tridecane backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Diphenyltridecane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The phenyl groups in this compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学研究应用
Diphenyltridecane has found applications in various scientific research fields:
Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of diphenyltridecane involves its interaction with specific molecular targets and pathways. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. Additionally, the hydrophobic nature of the tridecane backbone allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane backbone.
Diphenylethane: Contains two phenyl groups attached to an ethane backbone.
Diphenylpropane: Features two phenyl groups attached to a propane backbone.
Uniqueness of Diphenyltridecane
This compound is unique due to its longer tridecane backbone, which provides distinct structural and chemical properties compared to shorter-chain analogs
属性
CAS 编号 |
97392-73-9 |
|---|---|
分子式 |
C25H36 |
分子量 |
336.6 g/mol |
IUPAC 名称 |
1-phenyltridecylbenzene |
InChI |
InChI=1S/C25H36/c1-2-3-4-5-6-7-8-9-10-17-22-25(23-18-13-11-14-19-23)24-20-15-12-16-21-24/h11-16,18-21,25H,2-10,17,22H2,1H3 |
InChI 键 |
REGVVWIVILJTIW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


